molecular formula C18H14BrN3O2 B2586717 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide CAS No. 1797341-45-7

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide

Cat. No.: B2586717
CAS No.: 1797341-45-7
M. Wt: 384.233
InChI Key: YMPOYQVFZAXIMT-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a bromine atom, a nicotinamide moiety, and a pyridin-2-yloxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 3-(pyridin-2-yloxy)benzylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The nicotinamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-ethylphenyl)nicotinamide
  • 5-bromo-N-(2-ethoxyphenyl)nicotinamide
  • 5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide
  • N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide

Uniqueness

Compared to these similar compounds, 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide stands out due to its unique combination of a bromine atom, a nicotinamide moiety, and a pyridin-2-yloxybenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c19-15-9-14(11-20-12-15)18(23)22-10-13-4-3-5-16(8-13)24-17-6-1-2-7-21-17/h1-9,11-12H,10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPOYQVFZAXIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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